The compound has been cataloged under the CAS number 1261118-04-0 and is classified as a heterocyclic organic compound. It is primarily studied for its pharmacological properties and potential as a drug candidate targeting specific biological pathways.
The synthesis of 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one typically involves several synthetic strategies:
For example, one common synthetic route may involve the condensation of a 4-fluorophenyl derivative with an appropriate imidazo precursor under specific temperature and solvent conditions to yield the desired compound.
In industrial settings, scalable methods such as continuous flow chemistry and high-throughput synthesis are employed to enhance efficiency and reduce costs. These methodologies are particularly advantageous for meeting the demands of pharmaceutical production while maintaining quality control.
The molecular formula of 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is C14H14FN3O. It has a molecular weight of approximately 255.28 g/mol. The InChI representation provides insight into its structural configuration:
This representation highlights the arrangement of atoms within the molecule, indicating functional groups that may influence its reactivity and biological activity.
2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature and pH are carefully controlled to achieve desired products .
The outcomes of these reactions depend on specific reagents and conditions. For instance, oxidation may yield hydroxylated derivatives while substitution reactions can generate various substituted imidazo derivatives .
The mechanism of action for 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator by binding to active sites on these targets. This binding can lead to alterations in cellular processes through cascades of biochemical events. For example, it may inhibit beta-secretase activity relevant in Alzheimer's disease by blocking enzyme function at its active site .
Key physical properties include:
Chemical properties such as stability under different pH conditions and reactivity with nucleophiles or electrophiles are critical for understanding potential applications in medicinal chemistry.
Relevant analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to characterize these properties further .
The compound has several applications across different fields:
Imidazolopiperazine derivatives emerged as a promising chemotype in antimalarial research following the resurgence of drug-resistant Plasmodium falciparum strains in the early 2000s. The Novartis Institute for Tropical Diseases (NITD), in collaboration with the Medicines for Malaria Venture (MMV), pioneered the optimization of this scaffold to address the limitations of artemisinin-based therapies. Early leads like GNF179 (an unsubstituted imidazolopiperazine) demonstrated nanomolar potency against multidrug-resistant strains but exhibited suboptimal metabolic stability due to oxidation vulnerabilities at the piperazine ring [4] [9].
Table 1: Evolution of Imidazolopiperazine Antimalarials
Compound Generation | Key Structural Features | Potency (EC₅₀ vs. P. falciparum) | Metabolic Stability Limitations |
---|---|---|---|
First Generation (e.g., GNF179) | Unsubstituted piperazine ring | 24–82 nM (3D7 strain) | High susceptibility to piperazine oxidation |
Second Generation (e.g., 8,8-dimethyl derivatives) | Quaternary carbon at C8 position | 2–13 nM (3D7/W2 strains) | Blocked oxidation pathways; improved microsomal stability |
Clinical Candidates (e.g., KAF156) | 8,8-dimethyl + optimized aniline substituents | Sub-nanomolar range | Suitable for single-dose regimens |
This historical progression underscored the scaffold’s versatility, culminating in advanced candidates like KAF156 (also known as ganaplacide), which entered phase II clinical trials. The 8,8-dimethyl substitution strategy directly addressed metabolic liabilities identified in first-generation compounds, positioning imidazolopiperazines as a critical weapon against artemisinin-tolerant parasites in Southeast Asia [4] [9].
The strategic incorporation of 8,8-dimethyl groups into the imidazolopiperazine core represented a breakthrough in circumventing multidrug resistance mechanisms. Resistance in P. falciparum primarily arises from mutations in transporter proteins (e.g., PfCRT, PfMDR1) or drug target sites (e.g., PfK13 for artemisinin). The 8,8-dimethyl modification enhanced compound efficacy through two synergistic mechanisms:
Table 2: Impact of Piperazine Ring Substitutions on Antimalarial Activity
Compound | R₁ | R₂ | R₆ (Aniline Group) | EC₅₀ vs. P. falciparum 3D7 (nM) | Resistance Fold-Change (vs. Parent) |
---|---|---|---|---|---|
15 | H | H | 4-Fluorophenyl | 24 | 1.0 (reference) |
17 | (S)-CH₃ | H | 3-Cl,4-F-phenyl | 29 | 7.3 |
19 | (S)-iPr | H | 3-Cl,4-F-phenyl | 343 | >14 |
22 | CH₃ | CH₃ | 4-Fluorophenyl | 10 | 0.4 |
29 | CH₃ | CH₃ | 4-Methylphenyl | 2 | 0.08 |
Critical findings from SAR campaigns include:
These modifications exemplify rational drug design to combat resistance by optimizing pharmacokinetic and pharmacodynamic properties simultaneously. The 2-(4-fluorophenyl)-8,8-dimethyl variant specifically leverages fluorine’s electronegativity for target binding while the quaternary carbon shields against metabolic degradation [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7